molecular formula C13H19N3O B1331973 (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone CAS No. 21312-41-4

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone

Cat. No. B1331973
CAS RN: 21312-41-4
M. Wt: 233.31 g/mol
InChI Key: NSBYIXFHERKEPP-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 21312-41-4 . It has a molecular weight of 233.31 and its IUPAC name is 4-[(4-ethyl-1-piperazinyl)carbonyl]aniline . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C13H19N3O . The InChI code is 1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is a P-gp substrate, and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.16 , indicating its lipophilicity.

Scientific Research Applications

Photodynamic Therapy

Lastly, the compound’s potential photoreactive properties could be explored for use in photodynamic therapy (PDT). By attaching it to photosensitizers, it could be part of novel compounds that, upon activation by light, produce reactive oxygen species to target and destroy cancer cells.

Each of these applications represents a unique field of research where (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone could have significant implications. Further research and experimentation would be necessary to fully realize the potential of this versatile compound .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H312-H315-H319-H332-H335 , indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

(4-aminophenyl)-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYIXFHERKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360619
Record name (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone

CAS RN

21312-41-4
Record name (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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